molecular formula C17H13ClFN3O4S B2997463 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide CAS No. 895451-61-3

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide

Cat. No. B2997463
CAS RN: 895451-61-3
M. Wt: 409.82
InChI Key: PHVSNUVTFRBUIN-UHFFFAOYSA-N
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Description

“N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide” is a derivative of 1,3,4-oxadiazole, a heterocyclic compound . It is part of a class of compounds that have been studied for their wide range of biological activities, including antiviral and antitubercular activities .


Synthesis Analysis

The synthesis of similar compounds typically starts from 4-chlorobenzoic acid. The acid is esterified with methanol and subsequently undergoes hydrazination, salt formation, and cyclization to afford a 1,3,4-thiadiazole-2-thiol intermediate . This intermediate is then converted into a sulfonyl chloride, which undergoes nucleophilic attack by amines to give the final sulfonamide derivatives .


Molecular Structure Analysis

The molecular structure of these compounds is confirmed by NMR, IR, and elemental analysis . For example, one of the compounds synthesized in a related study had an IR spectrum with peaks at 3103 and 1714 cm^-1, and a ^1H NMR spectrum (in DMSO-d6) with peaks at 7.68 (2H, d, J = 8 Hz), 7.95 (3H, m), and 8.15 (1H, d, J = 4 Hz) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution . The specific conditions and reagents used for these reactions would depend on the exact structure of the desired product.


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be inferred from their molecular structure and the results of spectroscopic analyses. For example, one of the compounds synthesized in a related study was a yellow solid with a melting point of 260-262°C .

Scientific Research Applications

Future Directions

Future research could focus on further exploring the mechanism by which these compounds inhibit the growth of Mycobacterium tuberculosis . Additionally, other biological activities of these compounds could be investigated, given the wide range of activities associated with 1,3,4-oxadiazole derivatives .

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O4S/c18-12-3-1-11(2-4-12)16-21-22-17(26-16)20-15(23)9-10-27(24,25)14-7-5-13(19)6-8-14/h1-8H,9-10H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVSNUVTFRBUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide

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